Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

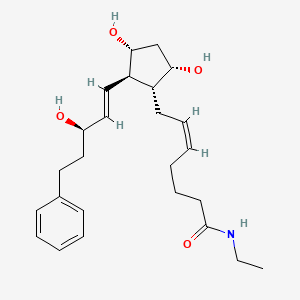

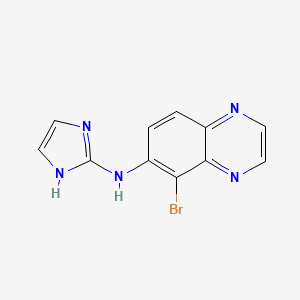

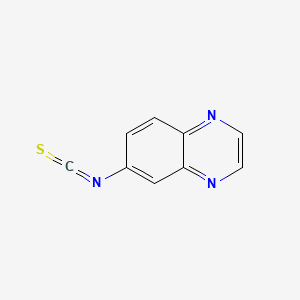

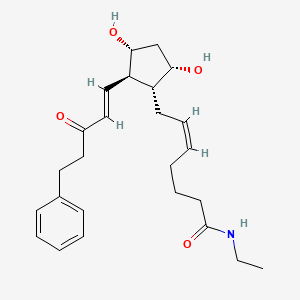

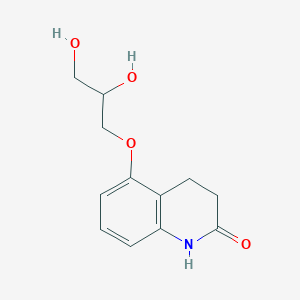

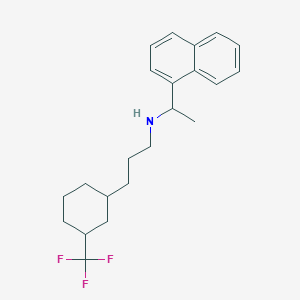

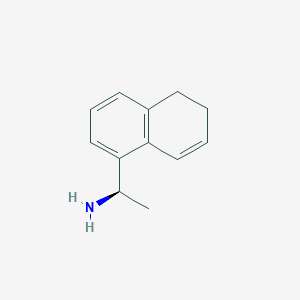

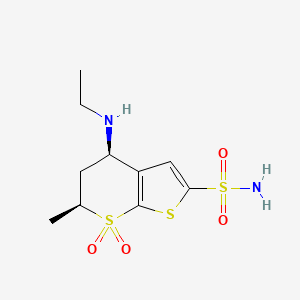

Fesoterodine Related Impurity 8, also known as Fesoterodine Impurity P, is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent that is rapidly de-esterified to its active metabolite 14-hydroxymethyl tolterodine, which is a muscarinic receptor antagonist .

Synthesis Analysis

During the analytical method for the determination of related substances of fesoterodine fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . Hence it was desirable to isolate, identify and characterize this impurity using advanced analytical techniques .Molecular Structure Analysis

The molecular formula of Fesoterodine Related Impurity 8 is C48H66N2O4 . The structure of this impurity was elucidated using mass and NMR spectroscopy .Chemical Reactions Analysis

The degradation profile of Fesoterodine Fumarate was studied by conducting forced degradation studies . All the degradation products formed during degradation were separated .Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)”, but it appears that detailed information on six to eight unique applications in separate fields is not readily available in the public domain. The available information primarily discusses its role as an impurity reference standard in pharmaceutical analysis and its quantification in fesoterodine fumarate extended-release tablets.

Pharmaceutical Reference Standard

It is used as a chemical reference standard for the detection and quantification of fesoterodine, particularly in medications used to treat overactive bladder .

Analytical Method Development

There is significant research focused on developing sensitive and precise analytical methods, such as HPLC, for quantifying this impurity in pharmaceutical products .

Stability Studies

It is involved in stability studies of pharmaceuticals, where its identification and characterization are crucial for ensuring drug safety and efficacy .

Pharmaceutical Formulations

Research into stable pharmaceutical formulations often involves studying impurities like Fesoterodine Related Impurity 8 to minimize their levels .

Degradation Product Analysis

It is analyzed as a degradation product during forced degradation studies to understand the stability of fesoterodine fumarate under various conditions .

Mechanism of Action

Fesoterodine is a competitive muscarinic receptor antagonist . After oral administration, fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for the antimuscarinic activity of fesoterodine .

The molecular weight of this compound is 735.07 .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 8 involves the conversion of 5-hydroxymethyl tolterodine to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "5-hydroxymethyl tolterodine", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 5-hydroxymethyl tolterodine with sodium hydride in dry THF to form the corresponding sodium salt.", "Step 2: Add methyl iodide to the reaction mixture and stir for several hours to obtain the methylated product.", "Step 3: Reduce the double bond in the product using sodium borohydride in methanol to obtain the corresponding alcohol.", "Step 4: React the alcohol with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: Neutralize the hydrochloride salt with sodium hydroxide and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer to obtain the desired impurity." ] } | |

CAS RN |

1380491-71-3 |

Molecular Formula |

C48H66N2O4 |

Molecular Weight |

735.07 |

Appearance |

Solid powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)